2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Descripción general

Descripción

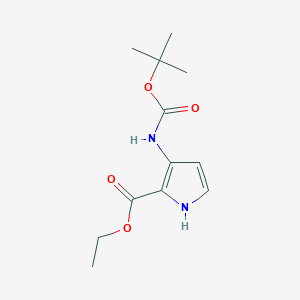

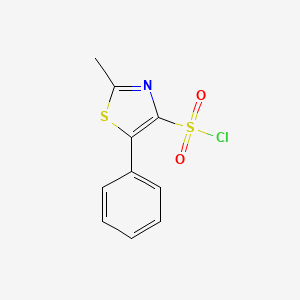

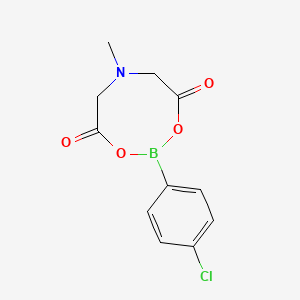

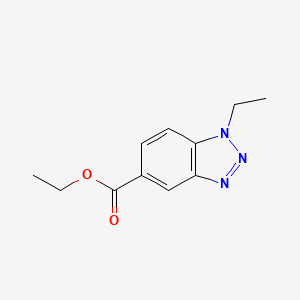

“2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C10H8ClNO2S2 . It is a derivative of thiazole, a five-membered ring compound containing two hetero atoms .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is characterized by a thiazole ring, which is a five-membered ring containing two hetero atoms . The resonance of the tertiary carbon C2 of the thiazole ring is observed in a lower field (153.5–155.1 ppm) than the signal of the quaternary carbon C4 (143.6–150.1 ppm) .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" serves as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. Its chlorination and subsequent reaction with amines to build sulfonamides highlight its versatility in regioselective synthesis of trisubstituted 1,3-thiazoles. The nature of nucleophiles strongly influences the regiochemistry of these reactions, demonstrating its utility in synthesizing previously unknown 1,3-thiazole derivatives (Turov, Vinogradova, & Brovarets, 2014).

Corrosion Inhibition

Derivatives of "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" have been studied as corrosion inhibitors for cast iron-carbon alloy in acidic environments. These derivatives, especially Poly[2-(2-(4-methylthiazol-2-yl)hydrazinyl)-4-methyl-5-((4-((4-(diazenyl)phenyl)sulfonyl)phenyl)diazenyl)thiazole], show high corrosion inhibition efficiency, with protection capacities reaching up to 97.8% at certain concentrations. The compounds act as mixed-type inhibitors, adhering to the alloy surface via both chemical and physical adsorption (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Antimicrobial Activity

Novel heterocyclic compounds incorporating "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" have shown promising results as antimicrobial agents. These compounds, synthesized through various reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, displayed significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science

In the realm of material science, "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" derivatives have been explored for their photophysical properties. These studies focus on the effects of sulfur-containing functional groups on the electronic structures of thiazoles, revealing insights into how oxidation of divalent sulfur atoms can adjust the energy levels of the lowest unoccupied molecular orbitals (LUMOs). Such investigations contribute to the development of fluorescent molecules for various applications, including sensing hazardous compounds and metals, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Direcciones Futuras

The future directions for research on “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, they may have potential applications in the development of new therapeutic agents .

Propiedades

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNISBPRUHTOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1429371.png)